2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
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Overview
Description
2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a hydroxyphenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic conditions to form the 4-(4-chlorophenyl)-1H-pyrazole intermediate.
Introduction of the hydroxyphenoxy group: The intermediate is then reacted with a hydroxyphenol derivative in the presence of a base to form the 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenol.
Formation of the acetohydrazide moiety: Finally, the hydroxyphenol derivative is reacted with chloroacetic acid hydrazide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-pyrazole: A simpler analog lacking the hydroxyphenoxy and acetohydrazide groups.
4-(4-chlorophenyl)-3-hydroxyphenol: Lacks the pyrazole and acetohydrazide moieties.
Acetohydrazide derivatives: Compounds with similar acetohydrazide functionality but different aromatic substituents.
Uniqueness
2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is unique due to the combination of its pyrazole ring, chlorophenyl group, hydroxyphenoxy group, and acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-11-3-1-10(2-4-11)14-8-20-22-17(14)13-6-5-12(7-15(13)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABQLWVZUKMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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